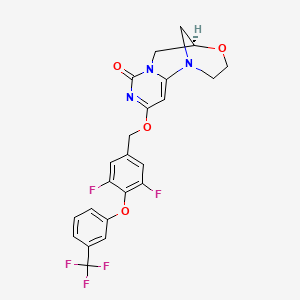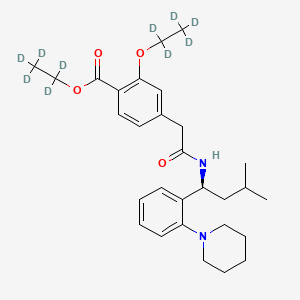![molecular formula C20H18Cl2N4O B15143929 2-(5-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)furan-2-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B15143929.png)
2-(5-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)furan-2-yl)-1H-benzo[d]imidazole dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)furan-2-yl)-1H-benzo[d]imidazole dihydrochloride is a complex organic compound that features a benzimidazole core linked to a furan ring and an imidazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)furan-2-yl)-1H-benzo[d]imidazole dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which is then functionalized to introduce the furan and imidazole groups. Key steps include:
Formation of Benzimidazole Core: This is usually achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Introduction of Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, followed by cyclization.
Attachment of Imidazole Moiety: The imidazole group is typically introduced through a nucleophilic substitution reaction, where an appropriate imidazole derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and furan rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzimidazole core, potentially converting it to a dihydrobenzimidazole derivative.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents can be employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce dihydro derivatives.
科学的研究の応用
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be exploited in the design of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and signal transduction pathways.
作用機序
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole core is known to bind to various biological targets, while the furan and imidazole groups can enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-(4-methylphenyl)-1H-benzo[d]imidazole share a similar core structure but differ in their substituents.
Imidazole Derivatives: Compounds such as 2-(4,5-dihydro-1H-imidazol-2-yl)phenol have a similar imidazole moiety but lack the benzimidazole core.
Uniqueness
The uniqueness of 2-(5-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)furan-2-yl)-1H-benzo[d]imidazole dihydrochloride lies in its combined structural features, which may confer distinct chemical and biological properties. The presence of both benzimidazole and imidazole groups, along with the furan ring, provides a versatile scaffold for further functionalization and optimization in various applications.
特性
分子式 |
C20H18Cl2N4O |
|---|---|
分子量 |
401.3 g/mol |
IUPAC名 |
2-[5-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]furan-2-yl]-1H-benzimidazole;dihydrochloride |
InChI |
InChI=1S/C20H16N4O.2ClH/c1-2-4-16-15(3-1)23-20(24-16)18-10-9-17(25-18)13-5-7-14(8-6-13)19-21-11-12-22-19;;/h1-10H,11-12H2,(H,21,22)(H,23,24);2*1H |
InChIキー |
HXHWZHFJICNTMP-UHFFFAOYSA-N |
正規SMILES |
C1CN=C(N1)C2=CC=C(C=C2)C3=CC=C(O3)C4=NC5=CC=CC=C5N4.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


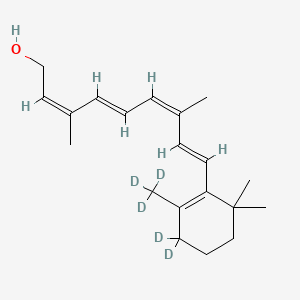

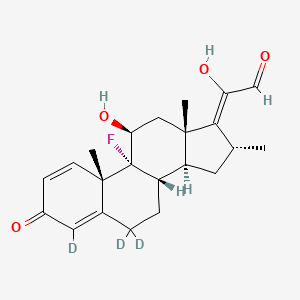
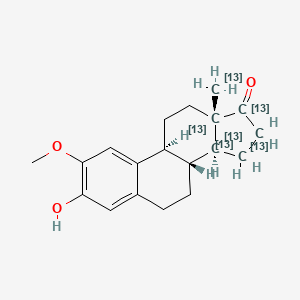
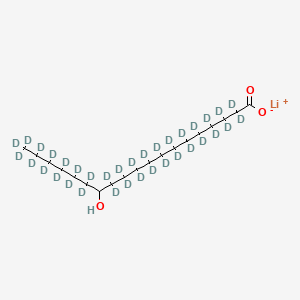

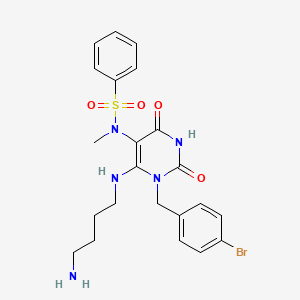

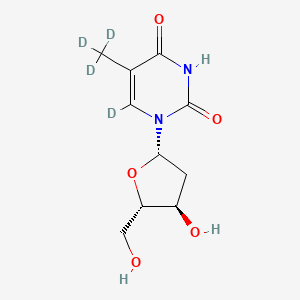

![3-chloro-N-[(3-pyridin-4-ylphenyl)methyl]-N-[4-(trideuteriomethylamino)cyclohexyl]-1-benzothiophene-2-carboxamide](/img/structure/B15143903.png)
